1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is a complex organic compound with the molecular formula C50H34N2O2. This compound is part of the anthraquinone family, known for its vibrant colors and significant applications in various fields such as dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 2,6-diisopropylaniline under specific conditions. The reaction is usually carried out in a solvent such as toluene or xylene, with a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound also interacts with various enzymes and proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Known for its use as a dye and pigment.
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis((2,6-diisopropylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct optical and chemical properties. Its high stability and vibrant color make it particularly valuable in industrial applications, while its potential biological activity opens avenues for medical research .
Properties
CAS No. |
41578-10-3 |
---|---|
Molecular Formula |
C38H42N2O2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
1,4-bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C38H42N2O2/c1-21(2)25-15-11-16-26(22(3)4)35(25)39-31-19-20-32(40-36-27(23(5)6)17-12-18-28(36)24(7)8)34-33(31)37(41)29-13-9-10-14-30(29)38(34)42/h9-24,39-40H,1-8H3 |
InChI Key |
YGSXJYCOHXMNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4C(C)C)C(C)C)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.